molecular formula C8H11BrN2O2 B6254929 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol CAS No. 1488015-17-3

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol

Cat. No.: B6254929
CAS No.: 1488015-17-3
M. Wt: 247.09 g/mol
InChI Key: BJEWFWUQSXSMGV-UHFFFAOYSA-N
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Description

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol is a chemical compound characterized by its bromopyridine group and diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol typically involves the reaction of 5-bromopyridine-2-amine with 3-chloropropane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 5-bromopyridine-2-amine

  • 3-[(5-bromopyridin-2-yl)oxy]propane-1,2-diol

  • 2,3-diamino-5-bromopyridine

  • 5-bromopyridine-3-acetonitrile

Properties

CAS No.

1488015-17-3

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol

InChI

InChI=1S/C8H11BrN2O2/c9-6-1-2-8(10-3-6)11-4-7(13)5-12/h1-3,7,12-13H,4-5H2,(H,10,11)

InChI Key

BJEWFWUQSXSMGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NCC(CO)O

Purity

95

Origin of Product

United States

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